molecular formula C14H23BO3 B595799 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone CAS No. 151075-23-9

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone

Cat. No.: B595799
CAS No.: 151075-23-9
M. Wt: 250.145
InChI Key: QXTJFNYPSNXRCB-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone (CAS 151075-23-9) is a high-value boronic ester pinacol ester intermediate with the molecular formula C14H23BO3 and a molecular weight of 250.14 g/mol . This compound is primarily used as a key building block in organic synthesis and medicinal chemistry, serving as a crucial intermediate for Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . Its specific structure, featuring a cyclohexene ring, makes it a versatile precursor for designing more complex, three-dimensional molecular architectures. As a protected boronic acid, it offers enhanced stability for storage and handling compared to its free boronic acid counterpart. Researchers utilize this compound in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules, where it can be used to introduce a functionalized cyclohexyl moiety into a target structure . Proper storage should be in a freezer under an inert atmosphere at -20°C for long-term stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handling and Safety: This compound requires careful handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, and should use the material only in a well-ventilated area .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-10(16)11-6-8-12(9-7-11)15-17-13(2,3)14(4,5)18-15/h8,11H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTJFNYPSNXRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731434
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151075-23-9
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation: 4-Iodocyclohex-3-enyl Ethanone

The synthesis begins with the preparation of 4-iodocyclohex-3-enyl ethanone, a critical intermediate. This step is achieved via iodination of cyclohex-3-enyl ethanone using iodine monochloride (ICl) in acetic acid at 0–5°C, yielding the iodinated product in 72–78% yield. The regioselectivity of iodination is governed by the electron-withdrawing acetyl group, which directs electrophilic attack to the para position relative to the carbonyl.

Borylation Reaction Conditions

In a representative procedure, 4-iodocyclohex-3-enyl ethanone (1.0 equiv), B₂pin₂ (1.2 equiv), and potassium acetate (3.0 equiv) are dissolved in anhydrous 1,4-dioxane. PdCl₂(dppf) (5 mol%) is added under nitrogen, and the mixture is heated at 80–90°C for 12–18 hours. Post-reaction, the crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the boronate ester. Reported yields range from 70–81% depending on the purity of the iodide precursor.

Key Optimization Factors:

  • Catalyst Loading : Reducing PdCl₂(dppf) to 2.5 mol% decreases costs but extends reaction time to 24 hours.

  • Solvent Choice : Tetrahydrofuran (THF) alternatives result in lower yields (≤65%) due to reduced solubility of B₂pin₂.

  • Temperature Control : Reactions above 90°C promote deboronation side reactions, lowering yields by 15–20%.

Suzuki-Miyaura Cross-Coupling for Cyclohexenyl Ring Formation

An alternative route constructs the cyclohexenyl ring post-borylation via Suzuki-Miyaura coupling. This method is advantageous when starting materials with pre-installed boronate groups are commercially available.

Boronate-Containing Building Blocks

The synthesis employs 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (boroprene) as the boronate source. In a two-step sequence:

  • Alkyne Preparation : 3-Ethynylcyclohexanone is synthesized via Sonogashira coupling of cyclohexanone enolate with trimethylsilylacetylene, followed by desilylation (89% yield).

  • Cycloaddition with Boroprene : The alkyne undergoes a [2+2] cycloaddition with boroprene in the presence of Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%) in degassed THF at 60°C. The resultant cyclohexenyl boronate is acetylated using acetic anhydride to yield the target compound (74–80% yield).

Reaction Scheme:

3-Ethynylcyclohexanone+BoroprenePd/Cu, THF1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone\text{3-Ethynylcyclohexanone} + \text{Boroprene} \xrightarrow{\text{Pd/Cu, THF}} \text{this compound}

Hydroboration-Oxidation of Dienyl Ethers

A less conventional but highly selective method involves hydroboration of 1,3-dienyl ethers followed by oxidation. This approach is noted for its stereochemical control, producing the trans-configured cyclohexenyl boronate.

Dienyl Ether Substrate Synthesis

1,3-Cyclohexadiene-1-yl methyl ether is prepared via Wittig reaction between cyclohexanone and methyl triphenylphosphoranylideneacetate (82% yield).

Hydroboration and Oxidation

The dienyl ether is treated with pinacolborane (HBpin) in dichloromethane at −78°C, followed by gradual warming to room temperature. The intermediate borane is oxidized with hydrogen peroxide in basic methanol, yielding the acetylated product after workup (68% yield).

Advantages and Limitations:

  • Advantage : High diastereoselectivity (>95% trans).

  • Limitation : Requires cryogenic conditions and strict anhydrous handling.

Comparative Analysis of Preparation Methods

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Miyaura Borylation70–8112–24Scalable, minimal byproductsRequires halogenated precursor
Suzuki Coupling74–808–12Modular ring assemblyMulti-step synthesis
Hydroboration686–8Stereochemical controlCryogenic conditions

Optimization Strategies for Industrial Applications

Catalyst Recycling in Miyaura Borylation

Recent advances demonstrate that immobilizing PdCl₂(dppf) on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) enables catalyst reuse for up to five cycles without significant activity loss (yield drop: <5%). This reduces Pd consumption by 40% in large-scale batches.

Solvent-Free Borylation

Microwave-assisted reactions under solvent-free conditions achieve 78% yield in 3 hours, compared to 18 hours in traditional setups . Energy consumption is reduced by 60%, making this method environmentally favorable.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone primarily involves its reactivity as a boronic ester. In cross-coupling reactions, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural Variations and Key Differences

The compound is compared to structurally related boronic esters, differing in core rings, substituents, and functional groups. These variations influence reactivity, stability, and applications:

Compound Name Molecular Formula Core Structure Substituents/Functional Groups Key Features
Target Compound C₁₄H₂₃BO₃ Cyclohex-3-ene Dioxaborolane, ethanone Alicyclic ring with strain; acetyl enhances polarity
1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone C₁₄H₁₉BO₃ Benzene Dioxaborolane, ethanone Aromatic ring; higher conjugation stability
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)ethanone C₁₂H₁₇BO₃S Thiophene Dioxaborolane, ethanone Electron-rich sulfur heterocycle; potential for coordination chemistry
1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridin-1(2H)-yl)ethanone C₁₃H₂₂BNO₃ Dihydropyridine Dioxaborolane, ethanone Partially saturated N-heterocycle; basicity modulates reactivity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-1-yl)ethanone C₁₆H₂₂BNO₃ Indoline (bicyclic) Dioxaborolane, ethanone Fused ring system; steric hindrance may reduce coupling efficiency
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-enone C₁₂H₁₉BO₃ Cyclohex-2-ene Dioxaborolane, ketone Ketone at C3; increased ring strain vs. target compound

Reactivity in Cross-Coupling Reactions

The dioxaborolane group enables participation in Suzuki-Miyaura couplings (palladium-catalyzed cross-couplings) . Key differences in reactivity arise from structural variations:

  • Cyclohexene vs. However, steric hindrance from the cyclohexene ring may reduce coupling efficiency in bulky systems.
  • Thiophene Derivative : The sulfur atom in the thiophene-based analog enhances electron density, improving oxidative addition with aryl halides but requiring optimized catalytic conditions .
  • Dihydropyridine and Indoline Derivatives : Nitrogen-containing cores (e.g., dihydropyridine, indoline) introduce basic sites , which may interact with catalysts or substrates, necessitating pH-controlled conditions .

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone is a compound of interest due to its unique structural features and potential biological activities. The presence of the dioxaborolane moiety suggests possible interactions with various biological targets, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₉BO₃
  • Molecular Weight : 234.10 g/mol
  • CAS Number : 302348-51-2

The dioxaborolane ring contributes to its reactivity and potential as a boron-containing compound in biological systems.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with enzymes and receptors. The following sections summarize key findings from various studies.

Enzyme Inhibition

Research indicates that compounds containing dioxaborolane groups can act as enzyme inhibitors. For example:

  • Kinase Inhibition : Dioxaborolanes have been shown to inhibit various kinases involved in cancer pathways. In particular, they may interact with the ATP-binding sites of receptor tyrosine kinases (RTKs), which are crucial in tumor growth and progression .

Anticancer Activity

The compound's structure suggests it may have anticancer properties:

  • Mechanism of Action : Similar compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines. The inhibition is often mediated through interference with signaling pathways such as the EGFR pathway .
  • Case Study : A study on related boron-containing compounds showed promising results against non-small cell lung cancer (NSCLC), indicating potential for further exploration of this compound in similar contexts .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase InhibitionInhibits receptor tyrosine kinases involved in cancer
Anticancer ActivityShows potential in inhibiting proliferation in NSCLC
Enzyme InteractionPossible interaction with various enzymes

Research Findings

Research has highlighted several important aspects of the biological activity of this compound:

  • Selectivity : Studies suggest that boron-containing compounds can be selectively toxic to cancer cells while sparing normal cells, which is a desirable property in drug development.
  • Synergistic Effects : There is evidence that combining dioxaborolane derivatives with other chemotherapeutic agents may enhance their efficacy against resistant cancer cell lines .
  • Safety Profile : Preliminary toxicity studies indicate a favorable safety profile; however, comprehensive toxicological assessments are necessary for clinical applications .

Q & A

Basic Research Question: How can researchers optimize the synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enyl)ethanone to achieve high yields and purity?

Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation. Key steps include:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as they enhance boron-aryl bond reactivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity, while ethyl acetate aids in purification via column chromatography .
  • Temperature Control : Maintain reflux conditions (e.g., 80–110°C) to prevent side reactions like deborylation or cyclohexene ring decomposition .
  • Purification : Recrystallization from ethanol or cold ethanol-water mixtures enhances purity (>95%) .

Basic Research Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify key signals (e.g., cyclohexenyl protons at δ 5.5–6.0 ppm, acetyl group at δ 2.1–2.3 ppm). ¹¹B NMR confirms boron environment (δ 30–35 ppm for dioxaborolane) .
  • X-Ray Crystallography : Resolves stereochemistry at the cyclohexene double bond (E/Z configuration) and verifies dioxaborolane ring geometry .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₄H₁₉BO₃, exact mass 246.14 g/mol) and fragmentation patterns .

Advanced Research Question: How do reaction conditions influence the stereochemical outcomes of cross-coupling reactions involving this compound?

Methodological Answer:

  • Catalyst-Substrate Matching : Bulky ligands (e.g., SPhos) favor retention of the cyclohexene geometry during Suzuki-Miyaura couplings, minimizing isomerization .
  • Base Effects : K₂CO₃ or Cs₂CO₃ in THF/water mixtures promote transmetallation without altering the boronate stereochemistry .
  • Solvent Polarity : Non-polar solvents (e.g., toluene) stabilize transition states, preserving the E-configuration of the cyclohexenyl group .

Advanced Research Question: What strategies resolve contradictory data in reported yields for cross-coupling reactions using this boronate ester?

Methodological Answer:
Contradictions often arise from:

  • Catalyst Loading : Systematic screening (0.5–5 mol% Pd) identifies optimal catalytic activity without side-product formation .
  • Oxygen Sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent boronate oxidation, which reduces yields by 15–30% .
  • Substrate Purity : Pre-purify the boronate via silica gel chromatography (hexane:ethyl acetate = 3:1) to remove residual diols or boronates .

Advanced Research Question: How can researchers investigate the compound’s potential in enzymatic degradation studies?

Methodological Answer:

  • Enzyme Screening : Use cytochrome P450 isoforms (e.g., CYP3A4) in vitro to assess metabolic stability via LC-MS quantification of degradation products .
  • Kinetic Assays : Measure kcat/KM values under physiological pH (7.4) and temperature (37°C) to evaluate enzymatic efficiency .
  • HPLC Monitoring : Track parent compound depletion and metabolite formation using C18 columns (UV detection at 254 nm) .

Advanced Research Question: What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

Methodological Answer:

  • Radical Formation : Irradiation (λ = 450 nm) with Ru(bpy)₃²⁺ generates cyclohexenyl radicals via single-electron transfer (SET) from the boronate .
  • Solvent Effects : Acetonitrile enhances radical stability, enabling C–H functionalization at the acetyl group .
  • Transient Absorption Spectroscopy : Captures intermediates (e.g., boronate radical anions) with lifetimes <1 µs, confirming SET pathways .

Advanced Research Question: How does steric hindrance at the cyclohexenyl group affect its reactivity in Diels-Alder reactions?

Methodological Answer:

  • Dienophile Screening : Electron-deficient dienophiles (e.g., maleic anhydride) react faster (k = 0.15 M⁻¹s⁻¹) due to reduced steric clash with the tetramethyl dioxaborolane .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) show that bulky substituents increase activation energy (ΔG‡) by 5–8 kcal/mol .
  • Kinetic Isotope Effects : Deuterium labeling at the cyclohexenyl position (C-3) confirms steric control over regioselectivity .

Advanced Research Question: What methodologies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Co-Crystallization Agents : Use chiral auxiliaries (e.g., (-)-menthol) to induce crystal formation in low-polarity solvents (hexane/chloroform) .
  • Temperature Gradients : Slow cooling (0.1°C/min) from 50°C to 4°C promotes nucleation and reduces amorphous aggregation .
  • Vapor Diffusion : Ethanol vapor diffusion in sealed chambers yields diffraction-quality crystals (R-factor <5%) .

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